N-((4-(4-Fluorobenzyl)morpholin-2-yl)méthyl)acétamide

Vue d'ensemble

Description

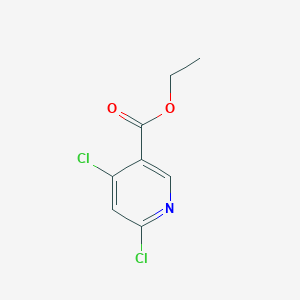

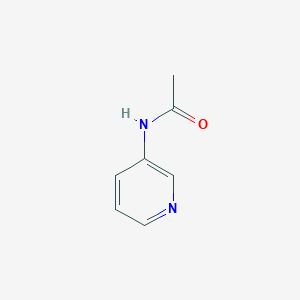

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is an organic compound with the molecular formula C14H19FN2O2. It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a morpholine ring substituted with a 4-fluorobenzyl group and an acetamide group.

Applications De Recherche Scientifique

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Safety and Hazards

The safety information for “N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It’s commonly used in organic synthesis reactions .

Mode of Action

It’s known to be used in nucleophilic substitution reactions, Friedel-Crafts reactions, and aldol condensation reactions .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It’s soluble in some organic solvents, such as ethanol and dimethyl sulfoxide , which can affect its action and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide can be synthesized through the reaction of benzaldehyde with N-acetyl-N-methylformamide sodium salt. The reaction typically involves the following steps:

Formation of the Intermediate: Benzaldehyde reacts with N-acetyl-N-methylformamide sodium salt to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the morpholine ring.

Substitution: The 4-fluorobenzyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: High-purity benzaldehyde and N-acetyl-N-methylformamide sodium salt are prepared.

Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Friedel-Crafts Reaction: The benzyl group can undergo Friedel-Crafts alkylation or acylation reactions.

Aldol Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Friedel-Crafts Reaction: Reagents such as aluminum chloride (AlCl3) and acyl chlorides are used.

Aldol Condensation: Reagents include bases like sodium hydroxide or potassium hydroxide.

Major Products

Nucleophilic Substitution: Products vary depending on the nucleophile used.

Friedel-Crafts Reaction: Products include alkylated or acylated derivatives of the original compound.

Aldol Condensation: Products include β-hydroxy ketones or aldehydes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

- N-((4-(4-Chlorobenzyl)morpholin-2-yl)methyl)acetamide

- N-((4-(4-Bromobenzyl)morpholin-2-yl)methyl)acetamide

Uniqueness

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Propriétés

IUPAC Name |

N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYAXXGLUZOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443497 | |

| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112913-94-7 | |

| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.